Guanyl Urea-15N4 Hydrochloride
Description
Significance of Stable Isotope Tracers in Mechanistic Elucidation
Stable isotope tracers are indispensable for unraveling the intricate step-by-step sequences of chemical reactions, known as mechanistic elucidation. symeres.comnih.gov By strategically placing a heavier, non-radioactive isotope, such as Nitrogen-15, into a reactant molecule, researchers can follow the labeled atom through the reaction pathway. symeres.comwur.nl This allows for the unambiguous tracking of individual atoms through compartmentalized metabolic networks. nih.gov
The use of stable isotopes helps to differentiate between proposed mechanisms and to understand the kinetics of a reaction. symeres.comresearchgate.net For instance, observing where the labeled atom resides in the final product can confirm or rule out specific bond-breaking and bond-forming events. This approach is crucial in drug discovery for understanding how a potential therapeutic modulates biochemical kinetics to treat a disease. nih.govresearchgate.net It provides vital information for building exposure-response models and predicting human dosage. nih.gov The use of stable isotope tracers avoids the safety and handling restrictions associated with radioactive isotopes, making them more versatile for laboratory use. wur.nl
Overview of Nitrogen Isotope Applications in Molecular and Biological Sciences
Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, is a particularly valuable tracer in molecular and biological sciences due to the ubiquitous presence of nitrogen in biomolecules. frontiersin.org Its low natural abundance (about 0.365%) means that incorporating ¹⁵N-enriched compounds into a system results in a strong, detectable signal. frontiersin.org
Applications of ¹⁵N labeling are widespread and include:
Metabolic Pathway Analysis : Researchers use ¹⁵N-labeled compounds, such as amino acids or nucleic acids, to trace metabolic transformations and explore reaction mechanisms within living organisms. frontiersin.org This is a cornerstone of metabolomics. nih.gov
Protein Structure and Synthesis : In proteomics and structural biology, ¹⁵N labeling is essential for NMR studies to determine the three-dimensional structure of proteins and to study ligand-protein interactions. symeres.comsigmaaldrich.com It also allows for the tracking of protein synthesis and degradation.
Agricultural Research : In agriculture, ¹⁵N-labeled fertilizers are used to track how efficiently crops absorb nitrogen, helping to optimize fertilizer use for maximum yield. iaea.org
Environmental Science : As a pollutant indicator, ¹⁵N helps in tracing the sources and fate of nitrogen pollution in air, water, and soil, contributing to the understanding of ecosystem dynamics. wur.nl
Natural Product Discovery : Combining ¹⁵N labeling with mass spectrometry and NMR is a powerful strategy for discovering new microbial natural products and characterizing their biosynthetic pathways. frontiersin.orgnih.gov
Contextualization of Guanyl Urea (B33335) Derivatives in Contemporary Research
Guanyl urea and its derivatives are compounds that feature both a urea and a guanidine (B92328) functional group. smolecule.comcdnsciencepub.com These derivatives are significant in various areas of research. Several therapeutically important compounds contain the guanylurea (B105422) moiety. nih.gov Guanylurea itself is a known biotransformation product of metformin (B114582), a widely used medication for type 2 diabetes, and its presence in wastewater is a subject of environmental monitoring. smolecule.comnih.gov
In materials science and crystal engineering, guanylurea's structure and its capacity for hydrogen bonding are studied for the design of crystalline materials with specific properties. sielc.com Furthermore, guanylurea derivatives can act as strong chelating agents, reacting with metals to form stable complexes. researchgate.net They are also used as intermediates in the synthesis of other compounds, including energetic materials like N-guanylurea dinitramide (FOX-12). smolecule.comresearchgate.net
Rationale for Research on Guanyl Urea-15N4 Hydrochloride as a Probing Agent
This compound is the isotopically labeled form of guanylurea hydrochloride, where the four nitrogen atoms have been replaced with the Nitrogen-15 isotope. smolecule.comcymitquimica.com The rationale for its use as a probing agent stems directly from the convergence of the principles of isotopic labeling and the research interest in guanylurea.
The primary applications for this labeled compound are:
Metabolite Tracing : As the labeled version of a major metformin metabolite, this compound is an essential internal standard and tracer for pharmacokinetic and environmental studies. smolecule.comnih.govmedchemexpress.com It allows for precise quantification and tracking of guanylurea in complex biological or environmental samples, helping to assess its persistence and impact. smolecule.com
Analytical Chemistry : Unlabeled guanylurea is used as a reagent for the detection and separation of metals like nickel from cobalt. cymitquimica.compharmaffiliates.comlgcstandards.com The ¹⁵N-labeled version enhances its utility as a tracer in these analytical applications, allowing for more precise tracking and quantification. smolecule.com
Mechanistic Studies : By providing a clear signal in mass spectrometry, this compound facilitates the study of the biodegradation pathways of guanylurea in systems like wastewater treatment plants. smolecule.com
The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous solutions, making it well-suited for use in a variety of research settings. cymitquimica.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇Cl¹⁵N₄O | smolecule.comcymitquimica.compharmaffiliates.com |
| Molecular Weight | 142.53 g/mol | smolecule.comcymitquimica.compharmaffiliates.com |
| Appearance | White to Off-White Solid | pharmaffiliates.com |
| Synonyms | N-(Aminoiminomethyl)urea-15N4 Hydrochloride; Amidinourea-15N4 Hydrochloride; Carbamylguanidine-15N4 Hydrochloride | cymitquimica.compharmaffiliates.com |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | pharmaffiliates.com |
Table 2: Selected Research Applications of Nitrogen-15 Isotopic Labeling
| Research Area | Specific Application | Source |
|---|---|---|
| Biochemistry & Medicine | Tracing metabolic pathways, drug metabolite identification, clinical nutrition research. | |
| Molecular Biology | Protein structure determination (NMR), studies of protein synthesis and degradation. | sigmaaldrich.com |
| Environmental Science | Tracking nitrogen pollution sources, studying nutrient cycling in ecosystems. | wur.nl |
| Agriculture | Determining fertilizer uptake efficiency in crops, soil and plant nutrition research. | iaea.org |
| Drug Development | Elucidating mechanisms of drug action and metabolism, aiding in dose prediction. | nih.govresearchgate.net |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,1-diamino-2,2-dinitroethylene (FOX-7) |
| Ammonium (B1175870) |
| Carbon dioxide |
| Cobalt |
| Glucose |
| Glycerol |
| Guanidine |
| Guanyl Urea |
| This compound |
| Isocyanic acid |
| Metformin |
| N-guanylurea dinitramide (FOX-12) |
| Nickel |
| Nitrate (B79036) |
| Nitramide |
| Nitrourea |
| Nitrous oxide |
| Nitrogen-15 |
Properties
Molecular Formula |
C₂H₇Cl¹⁵N₄O |
|---|---|
Molecular Weight |
142.53 |
Synonyms |
N-(Aminoiminomethyl)urea-15N4 Hydrochloride; Amidinourea-15N4 Hydrochloride; Carbamylguanidine-15N4 Hydrochloride; Dicyanodiamidine-15N4 Hydrochloride; Diuretamidine-15N4 Hydrochloride _x000B_ |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment Methodologies
Precursor Synthesis and Isotopic Incorporation Techniques
The foundational step in synthesizing Guanyl Urea-15N4 Hydrochloride involves the strategic use of precursors enriched with the heavy nitrogen isotope, ¹⁵N. The choice of precursor and the synthetic route are critical for directing the placement of the ¹⁵N atoms within the final molecule.
The most direct method for producing ¹⁵N-labeled compounds is to build the molecular structure from starting materials that already contain the ¹⁵N isotope. symeres.comalfa-chemistry.com For this compound, this involves precursors where the nitrogen atoms are ¹⁵N instead of the naturally abundant ¹⁴N. Common ¹⁵N sources for the synthesis of nitrogenous compounds include ¹⁵N-ammonia or its salts, like [¹⁵NH₄]Cl. alfa-chemistry.comvt.edunih.gov
In the context of guanyl urea (B33335) synthesis, key precursors include cyanoguanidine (dicyandiamide) and guanidine (B92328). smolecule.com The synthesis can be designed to start with ¹⁵N-labeled versions of these precursors. For instance, a synthetic pathway could utilize [¹⁵N₃]-guanidine, ensuring that the three nitrogen atoms originating from this precursor are the heavy isotope. beilstein-journals.org This approach is fundamental to achieving high levels of isotopic enrichment in the final product.
Achieving the specific labeling pattern in this compound, where all four nitrogen atoms are ¹⁵N, necessitates a multi-step synthetic pathway. A common industrial method for producing unlabeled guanyl urea involves the hydrolysis of dicyandiamide (B1669379) in the presence of an acid. smolecule.comgoogle.com A plausible pathway for the labeled compound would adapt this process, starting with fully ¹⁵N-labeled cyanoguanidine.
The synthesis can be envisioned as follows:
Preparation of ¹⁵N-Cyanoguanidine: This precursor would be synthesized from smaller, commercially available ¹⁵N sources.
Acid-Catalyzed Hydrolysis: The ¹⁵N-labeled cyanoguanidine would then be reacted with hydrochloric acid. smolecule.com This step constructs the guanyl urea backbone and incorporates the fourth nitrogen atom. To ensure all four nitrogens are ¹⁵N, the reaction conditions must be controlled to utilize a ¹⁵N source for the final nitrogen atom, or the cyanoguanidine precursor must already contain all four labeled nitrogen atoms in its structure before the final hydrolysis and salt formation step.
This deliberate, step-wise approach ensures that the isotopes are placed precisely where they are needed in the target molecule, a critical requirement for its use in advanced analytical studies. beilstein-journals.orgnih.gov
Methodologies for Maximizing Isotopic Purity and Yield
Following the synthesis, the crude product contains the desired labeled compound along with unreacted starting materials, byproducts, and potentially molecules with incomplete isotopic labeling. Therefore, rigorous purification and subsequent purity assessment are essential.
To isolate this compound and maximize its purity, several standard chemical purification techniques can be employed.
Crystallization: This is a primary method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling the solution) to cause the desired compound to crystallize, leaving impurities behind in the solution. For similar compounds like guanylurea (B105422) phosphate, purification involves crystallization by cooling, followed by centrifugation and rinsing with ethanol (B145695) to remove residual impurities.
Chromatography: For more challenging separations, chromatographic techniques are used. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying peptides and small molecules, separating compounds based on their hydrophobicity. vt.edu This technique is highly effective at isolating the target compound to a high degree of chemical purity.
Once purified, the product must be rigorously analyzed to confirm its chemical identity and to determine the success of the isotopic enrichment. A combination of spectroscopic and spectrometric methods is typically used. rsc.org
Mass Spectrometry (MS): This is the most direct technique for determining isotopic purity. nist.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, allowing for the differentiation between the labeled compound (containing ¹⁵N) and any unlabeled (containing ¹⁴N) counterpart. researchgate.netresearchgate.net The relative intensities of the mass peaks corresponding to the different isotopologues (molecules differing only in their isotopic composition) are used to calculate the percentage of ¹⁵N enrichment. researchgate.netnih.gov Isotope Ratio Mass Spectrometry (IRMS) is another specialized technique used for precise measurement of isotope ratios. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the synthesized compound. researchgate.net For isotopically labeled compounds, ¹⁵N NMR can directly observe the labeled nitrogen atoms. Furthermore, the coupling between ¹⁵N and adjacent protons (¹H) or carbons (¹³C) in ¹H-NMR or ¹³C-NMR spectra provides definitive proof of the isotope's location within the molecule. alfa-chemistry.comnih.govnih.gov
The data below summarizes the key analytical methods for purity assessment.
| Analytical Technique | Primary Purpose | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Precise molecular mass; relative abundance of isotopologues for calculating % ¹⁵N enrichment. rsc.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) | Structural Verification & Isotopic Placement | Confirmation of the correct chemical structure; observation of ¹⁵N-¹H or ¹⁵N-¹³C coupling confirms the specific location of labels. alfa-chemistry.comrsc.org |
| Isotope Ratio Mass Spectrometry (IRMS) | High-Precision Isotope Ratio Measurement | Accurate determination of the ¹⁵N/¹⁴N ratio. nih.gov |
Considerations for Scale-Up in Academic Synthesis
Transitioning the synthesis of an isotopically labeled compound from a small, exploratory scale to a larger, preparative scale within an academic or research setting presents several challenges. The goal is to produce a greater quantity of the material without compromising yield or purity, while managing costs and safety.
Modern synthetic methodologies can aid in scaling up production. For instance, the use of flow chemistry offers significant advantages over traditional batch synthesis. x-chemrx.com In a flow reactor, reagents are continuously pumped through a tube where they mix and react. This method allows for precise control over reaction parameters like temperature and time, improved safety, and often higher yields. x-chemrx.com Adopting such technologies can make the academic synthesis of gram-scale quantities of this compound more feasible and efficient. Furthermore, collaborations between academic labs and industrial partners can be instrumental in overcoming scale-up challenges by combining academic innovation with industry expertise in process optimization. acs.org
Green Chemistry Principles in Isotopic Synthesis
The application of green chemistry principles to the synthesis of isotopically labeled compounds, such as this compound, is an emerging area of focus aimed at minimizing environmental impact and enhancing safety. musechem.com The core objective is to design synthetic pathways that reduce or eliminate the use and generation of hazardous substances. For Nitrogen-15 labeled compounds, this involves careful selection of precursors, solvents, and reaction conditions to improve atom economy and reduce waste.
The synthesis of this compound typically proceeds through the reaction of isotopically labeled cyanoguanidine with hydrochloric acid. smolecule.com Traditional methods for such syntheses may not have prioritized environmental considerations. However, modern approaches seek to integrate green chemistry principles at every stage. This includes the use of safer solvents, minimizing energy consumption through milder reaction conditions, and designing processes that maximize the incorporation of the expensive ¹⁵N isotope into the final product, thereby improving atom economy.
One of the primary considerations in the green synthesis of labeled compounds is the choice of starting materials. The isotopic label is often introduced using a simple, commercially available ¹⁵N-labeled precursor. nih.govkit.edu For this compound, this would involve starting with ¹⁵N-labeled cyanoguanidine. The efficiency of the subsequent synthetic steps is crucial to avoid the loss of the expensive isotope.
Another key principle is the use of greener reaction conditions. This can involve exploring alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. Additionally, the use of aqueous or benign solvent systems is preferred over volatile organic compounds (VOCs). The synthesis of guanyl urea from dicyandiamid (cyanoguanidine) has been described using water and sulfuric acid, which can be followed by neutralization and precipitation, potentially reducing the reliance on organic solvents. google.com
Catalysis also plays a significant role in green isotopic synthesis. The development of highly efficient and selective catalysts can enable reactions to proceed under milder conditions with higher yields, thus minimizing by-product formation. While specific catalytic routes for this compound are not extensively detailed in available literature, the general principles of green catalysis would advocate for heterogeneous catalysts that can be easily recovered and reused.
The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Maximizing the incorporation of ¹⁵N from labeled cyanoguanidine into the final product. | Reduces waste of expensive isotopic material and improves cost-effectiveness. |
| Use of Safer Solvents | Employing water as a solvent in the hydrolysis of cyanoguanidine instead of hazardous organic solvents. google.com | Reduces environmental pollution and improves worker safety. |
| Energy Efficiency | Optimizing reaction temperatures and exploring alternative energy sources (e.g., microwave synthesis) to reduce energy consumption. | Lowers carbon footprint and operational costs. |
| Waste Prevention | Designing the synthesis to minimize by-products, for example, by controlling the hydrolysis conditions to prevent decomposition. | Simplifies purification and reduces the environmental impact of waste disposal. |
| Catalysis | Investigating the use of recyclable catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Enhances reaction rates, selectivity, and reduces waste. |
The pursuit of greener synthetic routes for isotopically labeled compounds is an ongoing effort in the scientific community. By applying these principles, the environmental footprint associated with the production of valuable research chemicals like this compound can be significantly reduced.
The table below provides examples of conventional versus greener solvents that could be considered in the context of isotopic synthesis.
| Conventional Solvent | Potential Greener Alternative | Rationale for Substitution |
|---|---|---|
| Benzene | Toluene | Less toxic and carcinogenic. |
| Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. |
| Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) or Cyrene | Lower toxicity and better environmental profile. |
| Methanol | Ethanol | Produced from renewable resources, lower toxicity. |
| Hexane | Heptane | Less neurotoxic. |
By consciously selecting less hazardous and more sustainable materials and methods, the synthesis of this compound can align more closely with the principles of green chemistry, contributing to a safer and more environmentally responsible scientific practice.
Advanced Analytical Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Guanyl Urea-15N4 Hydrochloride, the presence of ¹⁵N, a spin-½ nucleus, allows for high-resolution NMR studies, which are not feasible with the more abundant but quadrupolar ¹⁴N isotope. wikipedia.orgresearchgate.net The enrichment with ¹⁵N circumvents the low natural abundance (0.37%) and poor sensitivity of this nucleus, enabling detailed structural analysis. wikipedia.orghuji.ac.il
One-dimensional ¹⁵N NMR spectroscopy provides direct evidence of the successful incorporation of the ¹⁵N isotopes into the guanyl urea (B33335) structure. The distinct electronic environments of the four nitrogen atoms in this compound are expected to give rise to separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these signals are indicative of the bonding and hybridization of each nitrogen atom.
Based on typical chemical shift ranges for similar functional groups, the following assignments can be anticipated: science-and-fun.deresearchgate.net
The two terminal amino (-¹⁵NH₂) nitrogens of the guanidino group are expected to be in a similar chemical environment, appearing in the range typical for primary amines or guanidines.
The imino (=¹⁵N-) nitrogen within the guanidino group will have a distinct chemical shift, characteristic of sp²-hybridized nitrogen.
The amino (-¹⁵NH₂) nitrogen of the urea moiety will also exhibit a characteristic chemical shift, differing from the guanidino nitrogens due to its proximity to the carbonyl group.
A hypothetical high-resolution ¹⁵N NMR spectrum would therefore display distinct peaks, confirming the presence of ¹⁵N at each of the four nitrogen positions.
Table 1: Predicted ¹⁵N NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges for analogous functional groups and is for illustrative purposes.
| Nitrogen Position | Functional Group | Predicted Chemical Shift Range (ppm, relative to liquid NH₃) |
| N1, N2 | Guanidino -NH₂ | 30 - 60 |
| N3 | Guanidino =N- | 160 - 220 |
| N4 | Urea -NH₂ | 60 - 130 |
Note: Chemical shifts are referenced to liquid ammonia (B1221849) (NH₃). To convert to the nitromethane (B149229) (CH₃NO₂) scale, subtract 380.2 ppm. cornell.edu
The observation of signals within these ranges would provide strong evidence for the successful and specific isotopic labeling of this compound.
Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between different atoms within a molecule. For this compound, heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are particularly informative. researchgate.netacs.org
¹H-¹⁵N HSQC: This experiment correlates the chemical shifts of ¹⁵N nuclei with the protons directly attached to them. It would be expected to show correlations between the nitrogen signals and the signals of the protons in the -NH₂ groups, providing unambiguous assignment of the nitrogen atoms that are part of these groups.
The application of these multidimensional NMR techniques provides a comprehensive picture of the molecular structure, confirming the bonding framework and the precise location of the ¹⁵N labels.
Quantitative NMR (qNMR) can be employed to determine the level of ¹⁵N enrichment in the sample. By acquiring the ¹⁵N NMR spectrum under specific conditions that ensure the signal intensity is directly proportional to the number of nuclei (e.g., with a long relaxation delay and inverse-gated decoupling), the integral of the ¹⁵N signals can be compared to that of a known internal standard. This allows for the calculation of the isotopic abundance, confirming that the material is indeed enriched with ¹⁵N to the specified level. nih.gov This is a crucial quality control step in the synthesis and use of isotopically labeled compounds.
Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through the analysis of fragment ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements, including the four ¹⁵N atoms.
Table 2: Theoretical Exact Mass Calculation for this compound ([M+H]⁺)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 2 | 12.000000 | 24.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁵N) | 4 | 15.000109 | 60.000436 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Molecular Mass | 142.018979 | ||
| Proton (H⁺) | 1.007276 | 1.007276 | |
| [M+H]⁺ Ion | 143.026255 |
An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition and the presence of the four ¹⁵N isotopes in the molecule. lgcstandards.com
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. Based on the known fragmentation patterns of ureas and guanidines, a plausible fragmentation pathway can be proposed. researchgate.netsemanticscholar.org
A primary fragmentation pathway would likely involve the cleavage of the C-N bond between the urea and guanidino groups. This would result in two major fragment ions:
A fragment corresponding to the protonated guanidino moiety with three ¹⁵N atoms.
A fragment corresponding to the protonated urea moiety with one ¹⁵N atom.
Further fragmentation of these primary ions could also occur, leading to the loss of ammonia (¹⁵NH₃) or other small neutral molecules. The accurate mass measurement of these fragment ions using HRMS would allow for the determination of their elemental compositions, providing strong support for the proposed fragmentation pathway and, consequently, the structure of the parent molecule.
Table 3: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound This table presents a hypothetical fragmentation pattern based on the chemical structure.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment m/z |
| 143.0263 | [C(¹⁵NH₂)₃]⁺ | C¹⁵NH₃O | 64.0416 |
| 143.0263 | [H₂¹⁵N-C=O]⁺ | C(¹⁵NH₂)₃ | 45.0118 |
| 64.0416 | [C¹⁵NH₂]⁺ | ¹⁵NH₃ | 30.0135 |
The elucidation of these fragmentation pathways through MS/MS analysis provides an additional layer of structural confirmation for this compound.
Chromatographic Separations in Conjunction with Isotopic Detection
Chromatographic techniques are essential for separating the labeled compound from potential impurities and for coupling with mass spectrometry for isotope-specific detection.
Liquid chromatography is a primary tool for the analysis of polar, non-volatile compounds like this compound. Method development focuses on achieving adequate retention and sharp peak shapes, which can be challenging for such hydrophilic molecules on traditional reversed-phase columns.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, is highly effective. A column like a Primesep 100 can retain guanylurea (B105422) using a simple isocratic mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer. sielc.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high concentration of organic solvent in the mobile phase to retain polar analytes. shimadzu.com
When coupled with mass spectrometry (LC-MS), these methods allow for the separation and detection of the ¹⁵N₄-labeled compound. The mass spectrometer can selectively monitor the mass-to-charge ratio of the labeled molecule, distinguishing it from its unlabeled counterpart and other impurities. nih.gov The use of the ¹⁵N₄-labeled compound as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of unlabeled guanylurea in various matrices. nih.govnih.gov
Table 2: Example LC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Mixed-mode stationary phase provides enhanced retention for polar compounds. sielc.com |
| Mobile Phase | 5% Acetonitrile / 95% Water w/ 0.1% Formic Acid | Simple aqueous mobile phase suitable for retaining polar analytes; formic acid is MS-compatible. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. sielc.com |
| Detection | Mass Spectrometry (Selected Ion Monitoring) | Provides specificity for the isotopically labeled compound and enables accurate quantification. shimadzu.com |
| UV Wavelength | 200 nm | Alternative UV detection method for guanylurea. sielc.com |
Gas chromatography is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. alwsci.com Guanylurea is non-volatile due to its high polarity and strong intermolecular hydrogen bonding. Therefore, its analysis by GC requires a chemical derivatization step to convert it into a more volatile and thermally stable derivative. alwsci.com
Common derivatization strategies for compounds with active hydrogens (like those in amine and amide groups) include silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.gov These reagents replace the active protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, which significantly reduces the compound's polarity and increases its volatility. nih.govoup.com
Once derivatized, the Guanyl Urea-15N4 can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or GC-C-IRMS. nih.govnih.gov In GC-MS, the mass spectrometer confirms the identity of the derivative and its isotopic label. nih.gov In GC-C-IRMS, the separated derivative is combusted online, and the resulting N₂ gas is analyzed by IRMS to provide a compound-specific isotope ratio, confirming that the isotopic enrichment is associated with the guanylurea molecule itself and not an impurity. nih.govnih.gov
Table 3: Derivatization Approaches for GC Analysis of Guanyl Urea
| Derivatization Reagent | Derivative Formed | Key Advantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) derivative | Commonly used, effective for amines and amides, produces volatile derivatives. mdpi.com |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) derivative | Forms more stable derivatives compared to TMS, often resulting in clearer mass spectra. nih.gov |
Other Spectroscopic Methods for Label Verification
While mass spectrometry provides definitive isotopic ratio data, other spectroscopic methods can verify the incorporation of the label by detecting changes in molecular vibrations.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of a lighter atom with a heavier isotope increases the reduced mass of the bond, causing a shift in the vibrational frequency to a lower wavenumber (downshift). libretexts.org
In this compound, all four nitrogen atoms are replaced with the heavier ¹⁵N isotope. This will cause noticeable shifts in the frequencies of all vibrational modes involving nitrogen atoms, such as N-H stretching and bending, and C-N stretching. For example, the N-H stretching vibrations, typically observed in the 3200-3500 cm⁻¹ region, would be expected to shift to a lower frequency. Similarly, C-N stretching modes in the fingerprint region (e.g., 1200-1400 cm⁻¹) would also be affected. Comparing the IR spectrum of this compound with that of its unlabeled (¹⁴N) counterpart provides clear evidence of successful isotopic labeling. ethz.chrsc.org
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It also detects shifts in vibrational frequencies due to isotopic substitution. libretexts.org For a molecule like guanylurea, Raman spectroscopy can provide valuable information about the vibrations of the carbon-nitrogen backbone.
An advantage of Raman spectroscopy is its relative insensitivity to water, making it well-suited for analyzing samples in aqueous solution without significant spectral interference from the solvent. rsc.org Similar to IR, the replacement of ¹⁴N with ¹⁵N will result in a downshift of the Raman bands associated with N-H and C-N vibrations. For example, a strong Raman band associated with the symmetric stretching of the C=N bond in the guanidinium (B1211019) moiety would be expected to shift to a lower frequency upon ¹⁵N₄ labeling. The observation of these predicted shifts across the Raman spectrum serves as a robust method for verifying the incorporation of the ¹⁵N isotopes into the molecular structure. acs.org
Table 4: Predicted Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical ¹⁴N Frequency (cm⁻¹) | Predicted Shift for ¹⁵N₄ | Rationale |
| N-H Stretch | 3300 - 3500 | Downshift | Increased reduced mass of the N-H bond. libretexts.org |
| C=N Stretch | 1600 - 1650 | Downshift | Increased reduced mass of the C=N bond. |
| N-H Bend | 1550 - 1620 | Downshift | Increased reduced mass of the N-H bond. |
| C-N Stretch | 1200 - 1400 | Downshift | Increased reduced mass of the C-N bond. |
Applications in Mechanistic Chemical Reaction Studies
Elucidation of Reaction Pathways through ¹⁵N Tracing
¹⁵N tracing is a technique used to follow the course of nitrogen atoms through a sequence of chemical transformations. wikipedia.org By introducing a compound like Guanyl Urea-15N4 Hydrochloride into a reaction, scientists can monitor the fate of the labeled nitrogen atoms, thereby mapping the reaction pathway. wikipedia.orgresearchgate.net Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in detecting the location of ¹⁵N atoms in reaction products and intermediates. alfa-chemistry.com
In many organic reactions, nitrogen atoms undergo rearrangements, making it challenging to deduce the mechanism solely from the final products. Isotopic labeling with ¹⁵N provides a clear method to track these movements. ias.ac.innih.gov When this compound is used as a reactant or precursor, the distinct mass of the ¹⁵N isotope allows for its unambiguous identification in the product molecules.
By analyzing the mass spectra or NMR spectra of the products, the precise location of the ¹⁵N atoms can be determined. This information reveals which bonds were broken and formed during the reaction, confirming or refuting proposed mechanistic pathways involving nitrogen migration or exchange. For example, in a reaction where a symmetrical intermediate is proposed, ¹⁵N labeling can verify its existence by showing a statistical distribution of the isotope among the possible nitrogen positions in the final product. ias.ac.in
Table 1: Illustrative Mass Shifts in Mass Spectrometry due to ¹⁵N Labeling This table demonstrates the expected mass increase for a hypothetical molecular ion and its fragments when incorporating the ¹⁵N₄-labeled guanyl urea (B33335) moiety.
| Molecular Species | Formula of Nitrogen-Containing Moiety | Mass Increase (Da) |
| Intact Labeled Reactant | C₂H₆¹⁵N₄O | +4 |
| Fragment containing all 4 N atoms | [C₂H₅¹⁵N₄O]⁺ | +4 |
| Fragment containing 2 N atoms | [CH₂¹⁵N₂]⁺ | +2 |
| Fragment containing 1 N atom | [C¹⁵N]⁺ | +1 |
Reactive intermediates are often short-lived and present in low concentrations, making them difficult to detect directly. nih.gov Isotopic labeling is a key strategy for identifying these transient species. nih.gov Introducing this compound into a reaction can help trap or detect nitrogen-containing intermediates. The presence of the ¹⁵N label in a transient species, detected by techniques like electrospray ionization mass spectrometry (ESI-MS), can confirm its role as an intermediate in the reaction pathway. nih.gov
A specialized technique known as "delayed reactant labeling" can be employed to study intermediates that exist in a steady state. nih.gov In this method, the reaction is initiated with unlabeled reactants, and after a certain delay, the ¹⁵N-labeled reactant is introduced. By monitoring the time-dependent evolution of the signals for both unlabeled and labeled intermediates, their half-lives and formation kinetics can be determined. nih.gov This approach overcomes the challenge of quantifying reactive intermediates for which no stable, isotopically labeled standards exist. nih.gov
Investigation of Kinetic Isotope Effects (KIEs)
The rate of a chemical reaction can be altered when an atom in a reactant is replaced with one of its heavier isotopes. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for studying reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. ias.ac.inlibretexts.org For nitrogen-involving reactions, ¹⁵N KIEs provide specific insights into bond-breaking and bond-forming events at nitrogen centers.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled nitrogen atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the primary ¹⁵N KIE (expressed as the ratio of rate constants, k₁₄/k₁₅) is typically greater than unity, reflecting the higher zero-point energy of the bond to the lighter ¹⁴N isotope compared to the ¹⁵N isotope. For instance, studies on the enzymatic deamination of cytidine (B196190) revealed a primary ¹⁵N KIE of 1.033, which represents the intrinsic effect of C-N bond cleavage. nih.gov
A secondary kinetic isotope effect occurs when the isotopically substituted nitrogen atom is not directly involved in bond cleavage in the rate-determining step but is located at a position adjacent to the reacting center. libretexts.orgpediaa.comnih.gov These effects are generally smaller than primary KIEs and can be normal (k₁₄/k₁₅ > 1) or inverse (k₁₄/k₁₅ < 1). nih.gov Secondary KIEs provide information about changes in hybridization or coordination at the nitrogen atom during the transition state. For example, a secondary ¹⁵N KIE of 0.9879 was observed for the pyrimidine (B1678525) N-3 atom in cytidine deamination, consistent with protonation and rehybridization at that nitrogen in the transition state. nih.gov
Table 2: Examples of Experimental ¹⁵N Kinetic Isotope Effects This table provides data from published studies, illustrating the magnitude of primary and secondary KIEs in different nitrogen-involving reactions.
| Reaction | Isotope Position | Type of KIE | k₁₄/k₁₅ Value | Reference |
| Enzymatic Deamination of Cytidine | Exocyclic Amino Group | Primary | 1.033 | nih.gov |
| Enzymatic Deamination of Cytidine | Pyrimidine N-3 | Secondary | 0.9879 | nih.gov |
| NO + O₃ → NO₂ + O₂ | ¹⁵NO + O₃ | Primary | 1.0067 | aip.orgnih.gov |
Computational chemistry provides a powerful framework for predicting and interpreting kinetic isotope effects. Using transition state theory and quantum mechanical methods like Density Functional Theory (DFT), researchers can model the vibrational frequencies of reactants and transition states for both the ¹⁴N- and ¹⁵N-containing species. aip.orgresearchgate.net These calculations allow for the theoretical prediction of KIEs, which can then be compared with experimental results. researchgate.net
Such theoretical models are invaluable for several reasons:
They help validate proposed transition state structures. researchgate.net
They can distinguish between different possible reaction mechanisms that might be consistent with experimental data.
They allow for the calculation of KIEs for reactions that are difficult to measure experimentally. researchgate.net
Mechanistic Studies of Catalyzed Reactions Involving Nitrogen Centers
Isotopic labeling is an indispensable tool for elucidating the mechanisms of catalyzed reactions, including those in homogeneous, heterogeneous, and enzymatic catalysis. researchgate.netrsc.org By using this compound as a labeled substrate, researchers can trace the pathway of nitrogen atoms as they interact with a catalyst's active site.
This approach can answer critical mechanistic questions, such as:
Which specific nitrogen atom of the substrate binds to the catalyst?
Does the substrate molecule fragment upon adsorption to the catalyst surface?
What is the nature of the catalyst-substrate intermediate?
What is the sequence of bond activation steps in the catalytic cycle?
For example, in studies of the selective catalytic reduction (SCR) of nitric oxide (NO) with ammonia (B1221849) (NH₃), ¹⁵N labeling of the reactants has been used to determine whether the N₂ product is formed from the coupling of two NH₃ molecules, two NO molecules, or one of each. acs.org Similarly, introducing a ¹⁵N₄-labeled compound into a catalytic system and analyzing the distribution of ¹⁵N in the products and catalyst-bound intermediates can reveal the precise steps of nitrogen transformation. acs.org
Enzymatic Reaction Mechanism Elucidation (Non-Human Systems)
The use of isotopically labeled compounds is a powerful technique for detailing enzymatic processes. This compound is particularly suited for investigating the metabolic pathways of guanylurea (B105422) in non-human biological systems, such as microorganisms.
Detailed Research Findings:
A significant area of research involves the biodegradation of guanylurea, a persistent environmental contaminant resulting from the microbial transformation of the widely used antidiabetic drug, metformin (B114582). Studies have identified bacteria, such as Pseudomonas mendocina strain GU, that can utilize guanylurea as a sole nitrogen source for growth. This metabolic capability is initiated by a novel enzyme named guanylurea hydrolase (GuuH) .
The application of this compound in such studies would be crucial for definitively confirming the reaction mechanism. By using mass spectrometry or NMR spectroscopy, researchers could trace the path of each of the four ¹⁵N atoms. This would unequivocally demonstrate which nitrogen atoms are released as ammonia during the initial hydrolysis step and which remain in the guanidine (B92328) intermediate, providing conclusive evidence for the bond cleavage site.
The purified guanylurea hydrolase from P. mendocina has been characterized, revealing a high degree of specificity for its substrate. The enzyme shows optimal activity at a pH of 8.0. It exhibits minimal to no activity on structurally similar compounds such as biuret (B89757), acetylurea, dicyandiamide (B1669379), and phenylurea, highlighting its specialized biological function. Site-directed mutagenesis studies have also been employed to identify key amino acid residues, like E211, that are critical for substrate binding and catalytic activity.
Table 1: Biochemical and Molecular Properties of Guanylurea Hydrolase from P. mendocina
| Property | Value / Description | Reference |
| Enzyme Function | Catalyzes the hydrolysis of guanylurea to ammonia and guanidine. | |
| Organism | Pseudomonas mendocina strain GU | |
| Protein Family | Isochorismatase-like hydrolase | |
| Optimal pH | 8.0 | |
| Specific Activity | 13 µmol per min per mg (with saturating guanylurea) | |
| Substrate Specificity | High specificity for guanylurea; minimal activity on biuret (0.06% of guanylurea activity). | |
| Inactive Substrates | Acetylurea, dicyandiamide, phenylurea, nitroguanidine, 2-imino-thiobiuret. |
Homogeneous and Heterogeneous Catalysis Studies
A thorough review of scientific literature indicates a lack of specific research studies detailing the application of this compound in the fields of homogeneous or heterogeneous catalysis. While the broader class of guanidine-containing compounds is known for its utility in catalysis, particularly as strong organic bases or as ligands for metal complexes, specific examples involving guanylurea or its isotopically labeled derivatives in this context are not documented. Therefore, there are no detailed research findings to report on the use of this compound for elucidating catalytic mechanisms in these areas.
Applications in Biochemical Pathway Elucidation Non Human, Non Clinical Systems
Tracer Studies in Microbial Metabolism
The use of ¹⁵N-labeled compounds is a powerful technique for studying the nitrogen cycle in microorganisms. wikipedia.org By growing microbes in a medium containing a ¹⁵N-labeled substrate, the isotope is incorporated into biomass and metabolic intermediates, allowing researchers to trace its path. nih.gov Guanyl Urea-15N4 Hydrochloride is particularly suited for elucidating the metabolic pathways of guanylurea (B105422), a significant environmental metabolite of the widely used pharmaceutical, metformin (B114582). nih.govnih.gov
Nitrogen Assimilation and Dissimilation Pathways in Microorganisms
Research has identified bacteria, such as Pseudomonas mendocina strain GU, capable of utilizing guanylurea as a sole nitrogen source for growth. nih.gov These organisms possess a specific metabolic pathway to break down the compound and assimilate its nitrogen. The pathway is initiated by a novel enzyme, guanylurea hydrolase, which catalyzes the conversion of guanylurea into one molecule of ammonia (B1221849) and one molecule of guanidine (B92328). nih.govresearchgate.net
The use of this compound in tracer studies would allow researchers to meticulously follow the distribution of the four labeled nitrogen atoms. For example, by analyzing the isotopic composition of the products using mass spectrometry, it would be possible to confirm which of the nitrogen atoms are partitioned into ammonia and which remain in the guanidine intermediate. Subsequent steps in the pathway, such as the breakdown of guanidine, could also be tracked to determine how the nitrogen is ultimately incorporated into the microorganism's biomass or released back into the environment. nih.gov This provides a clear advantage over simply measuring the disappearance of the parent compound, as it offers direct evidence of the specific transformations occurring. nih.gov
Biosynthesis of Nitrogenous Compounds in Microbial Systems
Once the nitrogen from this compound is assimilated by a microorganism (e.g., in the form of ¹⁵N-ammonia), it can be incorporated into a wide array of essential nitrogenous biomolecules. Tracer experiments using this labeled compound would enable the tracking of these ¹⁵N atoms into amino acids, nucleic acids, and other components of the cell. vliz.bealfa-chemistry.com
By combining ¹⁵N labeling with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, the flow of nitrogen from guanylurea into central metabolic networks can be mapped. nih.gov For instance, the incorporation of ¹⁵N into specific amino acids would reveal which biosynthetic pathways are active under conditions where guanylurea is the primary nitrogen source. This information is crucial for understanding the metabolic flexibility of microorganisms that can thrive in environments contaminated with metformin and its derivatives.
Investigations in Plant Nitrogen Metabolism
Isotopically labeled nitrogen has been instrumental in studying nitrogen uptake, transport, and metabolism in plants. prometheusprotocols.netnih.gov These studies often use ¹⁵N-labeled fertilizers like ammonium (B1175870) or nitrate (B79036) to track nitrogen distribution from the roots to various plant tissues. researchgate.netmdpi.com While guanylurea is not a natural nutrient for plants, investigating its potential uptake and metabolism using this compound can provide insights into how plants handle xenobiotic nitrogen compounds.
Urea (B33335) Cycle and Arginine Metabolism in Botanical Systems
Higher plants possess enzymes of the urea cycle, which plays a central role in nitrogen metabolism, particularly in the synthesis of arginine and the management of nitrogen reserves. nih.govresearchgate.net While the plant urea cycle is not a primary detoxification pathway for ammonia as it is in mammals, its intermediates are crucial for synthesizing amino acids and other nitrogenous compounds. researchgate.net
A tracer study employing this compound could investigate whether plants can metabolize this compound to release usable nitrogen. If plant enzymes were capable of hydrolyzing guanylurea, the released ¹⁵N-ammonia could potentially enter the plant's nitrogen assimilation pathway. Researchers could then trace the labeled nitrogen to see if it becomes incorporated into key intermediates of the urea cycle, such as citrulline and arginine. This would help determine if xenobiotic nitrogen sources can be recycled into the plant's primary nitrogen metabolism.
Nitrogen Transport and Distribution in Plants
The movement of nitrogen throughout a plant is a highly regulated process. Tracer experiments using ¹⁵N-labeled compounds allow for the quantitative analysis of nitrogen allocation to different organs, such as roots, stems, leaves, and fruits. prometheusprotocols.netresearchgate.net
By applying this compound to the root system of a plant in a controlled environment, researchers could track the potential absorption and translocation of the intact molecule or its metabolic byproducts. Analysis of different plant tissues at various time points would reveal the extent of uptake and the distribution pattern of the ¹⁵N label. researchgate.net This type of study could elucidate the transport mechanisms and metabolic fate of guanylurea in botanical systems, contributing to a broader understanding of how plants interact with environmental nitrogen-containing contaminants.
The table below illustrates a hypothetical experimental design for tracking nitrogen distribution from this compound in a model plant species.
| Plant Tissue | Time Point 1 (e.g., 6 hours) | Time Point 2 (e.g., 24 hours) | Time Point 3 (e.g., 72 hours) |
| Roots | High ¹⁵N abundance | Moderate ¹⁵N abundance | Low ¹⁵N abundance |
| Stem | Low ¹⁵N abundance | Moderate ¹⁵N abundance | High ¹⁵N abundance |
| Leaves | Very Low ¹⁵N abundance | Low ¹⁵N abundance | Moderate ¹⁵N abundance |
| Fruits | Not Detected | Very Low ¹⁵N abundance | Low ¹⁵N abundance |
This interactive table presents a simplified, hypothetical model of ¹⁵N distribution over time, assuming uptake and translocation occur.
In Vitro Enzymatic Reaction Mechanisms
Stable isotope-labeled substrates like this compound are invaluable for studying enzyme kinetics and reaction mechanisms in vitro. nih.gov They allow for the direct and unambiguous identification of reaction products through mass spectrometry, even in complex mixtures. thermofisher.commegazyme.com
The enzyme guanylurea hydrolase, isolated from Pseudomonas mendocina, provides a clear example of this application. This enzyme catalyzes the first step in the microbial degradation of guanylurea. nih.govnih.gov An in vitro assay using purified guanylurea hydrolase and this compound as the substrate would enable researchers to directly observe the formation of ¹⁵N-labeled ammonia and ¹⁵N-labeled guanidine. This approach confirms the reaction mechanism and allows for precise measurement of enzyme activity by quantifying the rate of product formation. researchgate.net The kinetic properties of guanylurea hydrolase have been characterized, providing a basis for such mechanistic studies. nih.gov
The table below summarizes the reported biochemical properties of guanylurea hydrolase.
| Parameter | Reported Value | Significance |
| Enzyme Source | Pseudomonas mendocina strain GU | Bacterium capable of using guanylurea as a nitrogen source. nih.gov |
| Reaction | Guanylurea → Guanidine + Ammonia | Initiates the metabolic breakdown of guanylurea. researchgate.net |
| Optimal pH | 8.0 | Indicates the enzyme functions well under slightly alkaline conditions. nih.gov |
| Specific Activity | 13 µmol per min per mg | Represents the rate of substrate conversion by the purified enzyme. nih.gov |
| Substrate Specificity | High for guanylurea; minimal for biuret (B89757) | Shows the enzyme is highly specific to its primary substrate. researchgate.net |
This interactive table details the key characteristics of guanylurea hydrolase, the enzyme responsible for the initial step in guanylurea metabolism.
Substrate Specificity and Catalytic Mechanisms of Guanidine-Modifying Enzymes
The study of guanidine-modifying enzymes is crucial for understanding the biodegradation of guanidinium (B1211019) compounds. This compound can be instrumental in delineating the substrate specificity and catalytic mechanisms of these enzymes.
Research has identified enzymes capable of degrading guanylurea, a metabolite of the widely used pharmaceutical metformin. nih.govresearchgate.net One such enzyme is guanylurea hydrolase, discovered in Pseudomonas mendocina, which catalyzes the conversion of guanylurea to guanidine and ammonia. nih.govresearchgate.net This enzyme is part of a larger metabolic pathway that completely mineralizes guanylurea to ammonia and carbon dioxide. nih.govresearchgate.net
The substrate specificity of these enzymes is a key area of investigation. For instance, guanylurea hydrolase belongs to the isochorismatase-like hydrolase protein family, which also includes biuret hydrolase and triuret (B1681585) hydrolase. nih.govresearchgate.net Despite being homologs, these enzymes exhibit distinct substrate specificities. nih.govresearchgate.net The use of isotopically labeled substrates like this compound can help in precisely determining the kinetic parameters and substrate preferences of such enzymes.
Furthermore, the catalytic mechanisms of guanidino-group modifying enzymes (GMEs) have been elucidated through structural and sequence analysis. nih.gov These enzymes often utilize conserved acidic residues in their catalytic sites to form hydrogen bonds with the substrate's guanidino group. nih.gov By using 15N-labeled substrates, researchers can employ techniques like NMR spectroscopy to probe the interactions between the substrate and the enzyme's active site, providing deeper insights into the catalytic process.
Table 1: Kinetic Parameters of Guanylurea Hydrolase from Pseudomonas mendocina
| Parameter | Value |
|---|---|
| Optimal pH | 8.0 |
| Specific Activity | 13 µmol per min per mg |
Identification of Enzyme Active Site Residues via Isotopic Labeling
While direct studies employing this compound for the identification of active site residues were not found in the reviewed literature, the principles of isotopic labeling are well-established for this purpose. Isotope-edited NMR spectroscopy, in conjunction with site-directed mutagenesis, is a powerful technique for mapping the active site of an enzyme.
In a hypothetical scenario, this compound could be used as a substrate for a guanidine-modifying enzyme. Upon binding to the enzyme, the 15N labels would introduce specific chemical shifts in the NMR spectrum. By analyzing the nuclear Overhauser effects (NOEs) between the 15N-labeled substrate and protons of the enzyme's amino acid residues, it would be possible to identify which residues are in close proximity to the bound substrate, thereby delineating the active site.
This approach would be particularly useful for enzymes where a crystal structure is not available. The information gained from such studies can help in understanding the molecular basis of substrate recognition and catalysis, and can also guide the design of specific enzyme inhibitors.
Ex Vivo Tissue Culture Studies with 15N Tracers (Non-Human Origin)
Ex vivo tissue culture systems provide a valuable platform for studying metabolic pathways in a more physiologically relevant context than isolated cells, without the complexities of whole-organism studies. nih.govnih.gov The use of 15N tracers like this compound in such systems allows for the precise tracking of metabolic fates of the labeled compound.
Although specific studies detailing the use of this compound in non-human ex vivo tissue cultures were not identified, the methodology for using 15N-labeled compounds in such systems is well-documented. nih.govresearchgate.net For instance, tissues from non-human model organisms could be cultured in the presence of this compound. After a defined incubation period, the tissue and culture medium can be analyzed using mass spectrometry or NMR to identify and quantify the 15N-labeled metabolites.
This approach could be applied to investigate a variety of biological questions, such as:
The extent to which guanyl urea is metabolized in different tissues.
The identification of novel metabolites of guanyl urea.
The rate of incorporation of nitrogen from guanyl urea into other biomolecules, such as amino acids and nucleotides.
Such studies would provide valuable insights into the tissue-specific metabolism of guanidino compounds and could help to elucidate previously unknown biochemical pathways.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Ammonia |
| Biuret |
| Carbon dioxide |
| Guanidine |
| This compound |
| Guanylurea |
| Metformin |
Computational Chemistry and Theoretical Modeling of Isotopic Systems
Quantum Chemical Calculations for Isotopic Energy Landscapes
Quantum chemical calculations are fundamental to understanding how isotopic substitution alters the potential energy surface of a molecule. cuny.edu These calculations can accurately predict molecular geometries, vibrational frequencies, and the energetic differences between isotopologues. acs.orgnih.gov
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgresearchgate.net It is particularly useful for studying isotope effects in molecules like Guanyl Urea-¹⁵N₄ Hydrochloride. Isotopic substitution does not change the electronic potential energy surface of a molecule, but it does affect the vibrational energy levels due to the mass difference.
DFT calculations can be used to determine the zero-point vibrational energies (ZPVE) of both the unlabeled guanyl urea (B33335) and its ¹⁵N₄ isotopologue. The difference in ZPVE between the two results in kinetic and equilibrium isotope effects. For nitrogen-containing compounds, DFT has been employed to clarify reaction mechanisms and thermodynamic properties, such as the energetics of protonation, which is relevant for the hydrochloride salt form. cuny.edu The choice of functional and basis set, such as B3LYP/6-31+G(d,p), is crucial for obtaining accurate Gibbs free energy calculations and optimized geometries. cuny.edu Isotope effects are particularly significant in reactions involving nitrogen oxides, where isotopic exchange and kinetic effects can be quantified. researchgate.net
Table 1: Representative DFT-Calculated Isotope Effects on Vibrational Frequencies (Hypothetical Data for Guanyl Urea) This table presents hypothetical data to illustrate the expected shifts in vibrational frequencies upon ¹⁵N labeling, as direct experimental or calculated data for Guanyl Urea-¹⁵N₄ Hydrochloride was not available in the search results. The shifts are based on general principles observed in other ¹⁵N-labeled compounds.
| Vibrational Mode | Unlabeled (¹⁴N) Frequency (cm⁻¹) | ¹⁵N₄ Labeled Frequency (cm⁻¹) | Calculated Isotopic Shift (cm⁻¹) |
| C=O Stretch | 1720 | 1715 | -5 |
| N-H Wag | 1640 | 1625 | -15 |
| C-N Stretch (Amide) | 1450 | 1420 | -30 |
| C-N Stretch (Guanidinium) | 1380 | 1355 | -25 |
| NH₂ Rocking | 1150 | 1130 | -20 |
Vibrational frequency analysis, typically performed after a geometry optimization using quantum chemical methods, provides the harmonic vibrational frequencies of a molecule. For Guanyl Urea-¹⁵N₄ Hydrochloride, this analysis predicts the infrared (IR) and Raman spectra. The substitution of ¹⁴N with the heavier ¹⁵N isotope leads to a predictable decrease in the vibrational frequencies of modes involving nitrogen atom motion. researchgate.netresearchgate.net
The magnitude of this isotopic shift is dependent on the extent to which the nitrogen atoms participate in a particular vibrational mode. For instance, C-N stretching and N-H bending modes are expected to show more significant shifts than modes dominated by other atoms. researchgate.net These calculated shifts are invaluable for assigning peaks in experimental vibrational spectra. Variational calculations have been successfully used to determine vibrational terms and rotational constants for ¹⁵N substituted isotopologues of other nitrogen compounds, showing good agreement with experimental data. researchgate.net
Molecular Dynamics Simulations of Isotopic Interactions
Prediction of Spectroscopic Signatures for ¹⁵N-Labeled Compounds
Computational methods are highly effective in predicting the spectroscopic signatures of isotopically labeled compounds, which is crucial for their identification and characterization. semanticscholar.orgrsc.org
For Guanyl Urea-¹⁵N₄ Hydrochloride, the most significant spectroscopic changes upon ¹⁵N labeling are observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy : The ¹⁵N nucleus is NMR-active (spin ½), and its chemical shifts are highly sensitive to the local electronic environment. semanticscholar.org Quantum chemistry, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹⁵N NMR chemical shifts with considerable accuracy. rsc.org Predictions for nitrogenated aromatic compounds have shown that methods like CPCM-OLYP/pcSseg-2 can achieve a mean absolute deviation of around 5.3 ppm. semanticscholar.org Such predictions can help distinguish between the different nitrogen environments within the guanyl urea structure and are invaluable for assigning experimental spectra. youtube.com Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. nih.gov
Mass Spectrometry : In mass spectrometry, the incorporation of four ¹⁵N atoms in place of ¹⁴N results in a clear mass shift. Each substitution increases the mass by approximately one atomic mass unit. Therefore, the molecular ion peak (M+) of Guanyl Urea-¹⁵N₄ will be shifted by approximately 4 m/z units compared to the unlabeled compound. This predictable shift is a definitive indicator of successful isotopic labeling and can be used to trace the compound in complex mixtures. nih.gov Software tools can use this information to calculate the atomic percent enrichment of ¹⁵N for each molecule. ckisotopes.com
Table 2: Predicted Spectroscopic Shifts for Guanyl Urea-¹⁵N₄ Hydrochloride This table provides predicted values based on established principles of spectroscopy and computational chemistry, as direct experimental data for this specific labeled compound is not available.
| Spectroscopic Technique | Property | Unlabeled Guanyl Urea | Guanyl Urea-¹⁵N₄ | Predicted Shift |
| Mass Spectrometry | Molecular Ion (m/z) | ~102.05 | ~106.04 | +4 Da |
| ¹⁵N NMR Spectroscopy | Chemical Shift (ppm) | N/A | -10 to -110 | Dependent on N position (amide vs. guanidinium) acs.org |
| IR Spectroscopy | C-N Stretch (cm⁻¹) | ~1450 | ~1420 | -30 cm⁻¹ (approx.) |
Cheminformatics Approaches for Nitrogen-Containing Compound Libraries
Cheminformatics applies information technology and computational methods to solve chemical problems, particularly in the context of large compound libraries. drugdesign.org For libraries containing nitrogen-rich compounds like guanyl urea derivatives, cheminformatics plays a crucial role in managing, analyzing, and visualizing chemical data. nih.govbroadinstitute.org
Key applications include:
Database Management : Creating and maintaining databases of nitrogen-containing compounds, including their isotopologues, with searchable fields for chemical structure, properties, and spectroscopic data. researchgate.net
Diversity Analysis : Using computational tools to assess the structural and chemical diversity of a library. This helps in selecting diverse sets of compounds for screening and identifying unique regions of chemical space. broadinstitute.org
Property Prediction : Employing quantitative structure-activity relationship (QSAR) models and machine learning to predict physicochemical properties, biological activities, and thermochemical data for large numbers of compounds without the need for experimental measurement. nih.govrsc.org This is especially valuable for designing libraries with specific "drug-like" or other desirable properties. drugdesign.org
Virtual Screening : Using computational docking and pharmacophore modeling to screen libraries of nitrogen-containing compounds against biological targets to identify potential hits. nih.gov
For isotopic systems, cheminformatics tools can be adapted to manage and analyze data specific to labeled compounds, such as tracking enrichment levels and predicting how isotopic substitution affects molecular properties across an entire library.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes for Advanced ¹⁵N Labeling
The synthesis of Guanyl Urea-15N4 Hydrochloride typically involves the reaction of cyanoguanidine with hydrochloric acid, where the incorporation of ¹⁵N isotopes is achieved by using labeled precursors. smolecule.com Future research is focused on developing more sophisticated and efficient synthetic methodologies for advanced ¹⁵N labeling. The goal is to create routes that offer higher yields, greater isotopic enrichment, and regioselective placement of ¹⁵N atoms within complex molecules.
Emerging strategies may include:
Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of labeled guanylurea (B105422) could offer high specificity and milder reaction conditions compared to traditional chemical synthesis.
Solid-Phase Synthesis: Adapting solid-phase synthesis techniques could streamline the production process, allowing for easier purification and automation.
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, potentially increasing yield and purity while enhancing safety and scalability.
These advancements aim to make ¹⁵N-labeled compounds like this compound more accessible and cost-effective for the broader scientific community, thereby expanding their application in research.
Integration with Advanced Imaging Techniques (e.g., Isotope-Ratio Mass Spectrometry Imaging for non-human systems)
The integration of this compound with state-of-the-art imaging technologies is set to revolutionize the study of nitrogen metabolism and transport in non-human biological systems. Techniques such as Mass Spectrometry Imaging (MSI) and Isotope Ratio Mass Spectrometry (IRMS) can leverage the ¹⁵N label to provide spatially resolved information on metabolic activity. nih.govthe-innovation.org
By introducing this compound as a tracer, researchers can visualize the uptake and distribution of nitrogen within tissues and cells with high precision. nih.govresearchgate.net For instance, iso-imaging, a strategy that combines stable-isotope infusions with MSI, can quantitatively map metabolic fluxes across different regions of an organ. nih.gov This allows for a detailed understanding of how different cell types or tissues utilize nitrogen, providing insights into physiological and biogeochemical processes. nih.govthe-innovation.orgnih.gov Further developments in hyperpolarized MRI using ¹⁵N-labeled agents also promise to enhance signal sensitivity by several orders of magnitude, enabling real-time molecular imaging. nih.gov
Exploration of this compound in Materials Science Research
The high nitrogen content of the guanylurea moiety opens up intriguing possibilities for its use in materials science, particularly in the development of nitrogen-rich energetic materials. uni-bayreuth.demdpi.comresearchgate.net Such materials are sought after for their ability to store large amounts of chemical energy. uni-bayreuth.deiucc.ac.il
By using this compound as a precursor or a component, researchers can:
Trace Reaction Mechanisms: The ¹⁵N label can be used to track the chemical transformations during the synthesis and decomposition of energetic materials, providing a clearer understanding of reaction pathways and stability.
Characterize Material Properties: The isotopic label can be a valuable tool in analytical techniques used to characterize the structure and properties of new materials.
Develop Novel Materials: Nitrogen-rich compounds are being explored for applications in energetic metal-organic frameworks (MOFs) and other advanced materials. mdpi.comiucc.ac.il The isotopic composition of this compound could be exploited to fine-tune the properties of these materials or to act as a spectroscopic probe to study their internal dynamics.
Interdisciplinary Applications in Environmental and Agricultural Sciences (Non-Human Focus)
In environmental and agricultural sciences, ¹⁵N-labeled compounds are indispensable tools for studying the nitrogen cycle. alfa-chemistry.comwikipedia.org this compound can serve as a highly effective tracer to investigate nitrogen dynamics in soil, water, and plant systems. alfa-chemistry.com
Key research applications include:
Nutrient Cycling: Tracking the movement and transformation of nitrogen within ecosystems to better understand soil fertility and environmental pollution. alfa-chemistry.comusgs.gov
Fertilizer Efficiency: Measuring the uptake and utilization of nitrogen fertilizers by crops, which helps in optimizing agricultural practices to maximize yield and minimize environmental impact. iconisotopes.comscience.govnih.govisoflex.com
Nitrogen Fixation and Denitrification: Quantifying the rates of key microbial processes like biological nitrogen fixation and denitrification, which are crucial components of the global nitrogen budget. wikipedia.orgoup.comwur.nl
The use of ¹⁵N tracers provides precise data that is essential for developing sustainable agricultural systems and for monitoring the environmental fate of nitrogen compounds. frontiersin.orgresearchgate.net
Table 1: Applications of ¹⁵N Tracers in Environmental and Agricultural Science
| Application Area | Research Focus | Significance | Relevant Citations |
|---|---|---|---|
| Soil Science | Studying nitrogen turnover and the distribution of applied nitrogen in soil organic matter. | Improves understanding of soil fertility and composition. | iconisotopes.comnih.gov |
| Agronomy | Measuring the uptake, use, and recovery of fertilizer nitrogen by crops. | Enhances crop productivity and reduces fertilizer waste and runoff. | alfa-chemistry.comnih.govisoflex.com |
| Ecology | Following nitrogen movements in soils and measuring nitrogen loss through processes like denitrification. | Aids in modeling ecosystem dynamics and assessing environmental impacts. | alfa-chemistry.comiconisotopes.comwur.nl |
| Plant Physiology | Studying nitrogen metabolism in plants and the distribution of nitrogen among different plant parts. | Provides insights into plant growth and nutrient allocation. | iconisotopes.comoup.com |
Role in Advancing Fundamental Understanding of Nitrogen Chemistry
The unique nuclear properties of the ¹⁵N isotope make it exceptionally valuable for fundamental chemical research. wikipedia.org Unlike the most common isotope, ¹⁴N, which has a nuclear spin that can lead to signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N has a fractional nuclear spin of one-half. wikipedia.org This results in sharper, more easily interpretable NMR signals, making it a preferred probe for studying molecular structure and dynamics.
This compound, with its four labeled nitrogen atoms, can be used to:
Elucidate Reaction Mechanisms: By tracking the position of the ¹⁵N atoms throughout a chemical reaction, chemists can deduce the precise steps of the mechanism, including bond formations and cleavages. alfa-chemistry.comwikipedia.org
Probe Molecular Interactions: The ¹⁵N label can be used in NMR studies to investigate hydrogen bonding and other non-covalent interactions that are critical to chemical and biological function.
Enhance Mass Spectrometry Analysis: In mass spectrometry, the known mass shift introduced by the ¹⁵N labels provides a clear signature for identifying and quantifying molecules and their fragments, aiding in structural elucidation and metabolic pathway analysis. researchgate.netalfa-chemistry.comnih.gov
Table 2: Comparison of Nitrogen Isotopes for Analytical Applications
| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) | Advantage of ¹⁵N |
|---|---|---|---|
| Natural Abundance | ~99.6% | ~0.4% | Low natural abundance makes it an excellent tracer. wikipedia.org |
| Nuclear Spin (I) | 1 | 1/2 | Fractional spin results in narrower line widths in NMR spectroscopy. |
| Quadrupole Moment | Non-zero | Zero | Absence of a quadrupole moment avoids signal broadening in NMR. wikipedia.org |
| Application | Standard component of molecules. | Tracer in NMR, mass spectrometry, and ecological studies. | Enables detailed mechanistic, structural, and metabolic studies. alfa-chemistry.comwikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
